molecular formula C9H16N4O2 B12538424 N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}methanimine CAS No. 652538-53-9

N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}methanimine

Cat. No.: B12538424
CAS No.: 652538-53-9
M. Wt: 212.25 g/mol
InChI Key: QUYONYMSGVBEDQ-BQBZGAKWSA-N
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Description

N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}methanimine is a Schiff base derivative of 4H-1,2,4-triazol-4-amine, featuring two chiral (1S)-1-methoxyethyl substituents at the 3- and 5-positions of the triazole ring and a methanimine group (-CH=N-) at the 4-position. The stereochemistry of the methoxyethyl groups introduces chirality, which may influence its physicochemical behavior and coordination chemistry.

Properties

CAS No.

652538-53-9

Molecular Formula

C9H16N4O2

Molecular Weight

212.25 g/mol

IUPAC Name

N-[3,5-bis[(1S)-1-methoxyethyl]-1,2,4-triazol-4-yl]methanimine

InChI

InChI=1S/C9H16N4O2/c1-6(14-4)8-11-12-9(7(2)15-5)13(8)10-3/h6-7H,3H2,1-2,4-5H3/t6-,7-/m0/s1

InChI Key

QUYONYMSGVBEDQ-BQBZGAKWSA-N

Isomeric SMILES

C[C@@H](C1=NN=C(N1N=C)[C@H](C)OC)OC

Canonical SMILES

CC(C1=NN=C(N1N=C)C(C)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}methanimine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 3,5-bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazole as a starting material. This compound can be reacted with methanimine under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for continuous production and can be more efficient and sustainable compared to batch processes. The use of flow microreactors can also help in controlling reaction parameters more precisely, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}methanimine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxyethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler triazole compounds with fewer substituents.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity
N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}methanimine has been investigated for its antifungal properties. Triazole derivatives are known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. Studies have shown that this compound exhibits potent antifungal activity against various pathogenic fungi, making it a candidate for developing antifungal agents .

Synthesis of Chiral Compounds
This compound serves as a precursor in the synthesis of chiral primary amines through diastereoselective alkylation reactions. The ability to produce enantiomerically pure compounds is crucial in pharmaceuticals, where the efficacy and safety of drugs can depend on their stereochemistry. Research indicates that this compound can facilitate the creation of such compounds with high selectivity .

Agricultural Applications

Pesticide Development
In agricultural research, triazole derivatives are often explored for their potential as pesticides due to their ability to disrupt fungal growth. This compound has shown promise in laboratory settings for controlling plant pathogens. Its application could lead to the development of new fungicides that are more effective and environmentally friendly compared to traditional options .

Material Science

Polymer Chemistry
The compound's unique chemical structure allows it to be integrated into polymer matrices for enhanced properties. Research has indicated that incorporating triazole units into polymers can improve thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronics and coatings .

Case Study 1: Antifungal Efficacy

A study conducted on the antifungal activity of this compound demonstrated its effectiveness against Candida albicans. The compound was tested in vitro and showed a minimum inhibitory concentration (MIC) comparable to established antifungal agents.

Case Study 2: Chiral Synthesis

In a research project focused on synthesizing chiral primary amines, this compound was employed as a key reagent. The results indicated that the compound facilitated the production of enantiomerically pure products with high yields and selectivity.

Mechanism of Action

The mechanism of action of N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}methanimine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxyethyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below summarizes key structural differences between the target compound and its analogs:

Compound Name Substituents (Positions 3,5) Methanimine Group Modification Key Features Reference ID
N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}methanimine (1S)-1-Methoxyethyl None Chiral centers, ether-based substituents for enhanced solubility
abpt-TPE (N-(3,5-di(pyridine-2-yl)-4H-1,2,4-triazol-4-yl)-1-(4-(TPE)phenyl)methanimine) Pyridyl 4-(1,2,2-Triphenylvinyl)phenyl Fluorescent ligand; used in Fe(II) spin-crossover (SCO) complexes
(Pyrene-1-yl)-N-(3,5-di(pyridin-2-yl)-4H-1,2,4-triazol-4-yl)methanimine (Ligand L) Pyridyl Pyrene-1-yl Combines SCO and fluorescence modulation in Fe(II) complexes
(Z)-1-(4-Methoxyphenyl)-N-(4H-1,2,4-triazol-4-yl)methanimine None 4-Methoxyphenyl Triclinic crystal system; Hirshfeld surface analysis for intermolecular interactions
(E)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)-1-[4-(trifluoromethyl)phenyl]methanimine Methyl 4-(Trifluoromethyl)phenyl Electron-withdrawing CF₃ group; potential stability in harsh conditions
3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine Methoxymethyl None (amine group) Predicted properties: pKa ~2.36, density ~1.33 g/cm³

Key Observations :

  • Substituent Electronic Effects : Pyridyl and pyrene groups (e.g., abpt-TPE, Ligand L) enhance π-conjugation, enabling fluorescence and SCO behavior in metal complexes . In contrast, methoxyethyl substituents may prioritize solubility over electronic activity.
  • Crystallography : The (Z)-1-(4-methoxyphenyl) analog crystallizes in a triclinic system with hydrogen-bonded chains, suggesting that the target compound’s methoxyethyl groups could influence packing via steric or H-bonding interactions .

Coordination Behavior :

  • Pyridyl-substituted triazoles (e.g., abpt-TPE) act as N-donor ligands, forming octahedral Fe(II) or Co(II) complexes with SCO or fluorescence modulation .
  • However, the methanimine group (-CH=N-) retains capacity for imine-based coordination .

Physicochemical and Functional Properties

Property Target Compound (Predicted) abpt-TPE / Ligand L 3,5-Bis(methoxymethyl) Analog
Solubility High (ether groups) Moderate (aromatic substituents) Moderate (polar methoxymethyl)
Fluorescence Unreported Yes (TPE/pyrene-enhanced) Unlikely (amine group)
Spin Crossover (SCO) Unreported Yes (Fe(II) complexes) No
Thermal Stability Moderate High (aromatic stability) Moderate (predicted b.p. ~333°C)

Notes:

  • Methoxyethyl groups may reduce π-conjugation compared to pyrene or TPE, limiting optical activity.

Biological Activity

N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}methanimine (CAS Number: 652538-66-4) is a triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article discusses the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The molecular formula of this compound is C16H24N4O2C_{16}H_{24}N_{4}O_{2}, with a molecular weight of 304.387 g/mol. The compound features a triazole ring which is pivotal for its biological activity.

PropertyValue
Molecular FormulaC₁₆H₂₄N₄O₂
Molecular Weight304.387 g/mol
LogP3.0706
PSA61.20 Ų

Triazole compounds typically exert their biological effects through various mechanisms:

  • Enzyme Inhibition : Many triazoles act as inhibitors of enzymes critical for pathogen survival or proliferation. For example, they may inhibit cytochrome P450 enzymes in fungi, disrupting ergosterol synthesis and leading to cell death.
  • Receptor Modulation : Some derivatives may interact with specific receptors or ion channels in human cells, influencing cellular signaling pathways.
  • DNA Interaction : Certain triazoles have shown the ability to intercalate with DNA, affecting replication and transcription processes.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. A study highlighted the effectiveness of similar compounds against various fungal strains by disrupting ergosterol biosynthesis . Although specific data on this compound is limited, its structural similarity suggests potential antifungal activity.

Anticancer Properties

Triazole compounds have also been explored for their anticancer effects. A study demonstrated that certain triazole derivatives exhibited cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the modulation of signaling pathways related to cell growth and survival.

Case Studies

  • In Vitro Studies : In vitro assays have been conducted to assess the cytotoxic effects of triazole derivatives on various cancer cell lines. For instance, compounds similar to this compound were tested against breast and lung cancer cells, showing promising results in inhibiting cell growth .
  • Animal Models : Animal studies have further validated the efficacy of triazole derivatives in vivo. For example, a study reported that a related compound significantly reduced tumor size in xenograft models by targeting specific oncogenic pathways .

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